molecular formula C18H16BrClN4O B3590314 N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)urea

N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)urea

Cat. No.: B3590314
M. Wt: 419.7 g/mol
InChI Key: DMELGBUNYOANNU-UHFFFAOYSA-N
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Description

N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N’-(3-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazole ring substituted with bromine and chlorobenzyl groups, as well as a methylphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N’-(3-methylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of bromine and chlorobenzyl groups: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS). The chlorobenzyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the urea derivative: The final step involves the reaction of the substituted pyrazole with an isocyanate derivative of 3-methylphenyl to form the desired urea compound.

Industrial Production Methods

Industrial production of N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N’-(3-methylphenyl)urea may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N’-(3-methylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N’-(3-methylphenyl)urea can be compared with other urea derivatives and pyrazole-containing compounds. Similar compounds include:

    N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N’-(4-methylphenyl)urea: Differing by the position of the methyl group on the phenyl ring.

    N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N’-(3-chlorophenyl)urea: Differing by the substitution of chlorine instead of methyl on the phenyl ring.

The uniqueness of N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N’-(3-methylphenyl)urea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN4O/c1-12-3-2-4-15(9-12)21-18(25)22-17-16(19)11-24(23-17)10-13-5-7-14(20)8-6-13/h2-9,11H,10H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMELGBUNYOANNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NN(C=C2Br)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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